Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Description

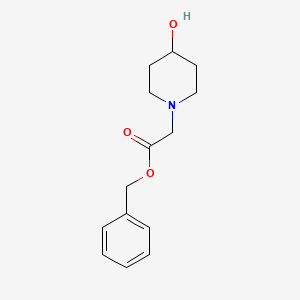

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZEOYVQKOMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2 4 Hydroxypiperidin 1 Yl Acetate

Strategies for Carbon-Nitrogen Bond Formation in the Piperidine (B6355638) Ring

The construction of the substituted piperidine ring is a critical step in the synthesis of the target molecule. Key strategies include conjugate additions to activated alkenes and reductive amination pathways using carbonyl precursors.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a direct and atom-economical method for forming the crucial C-N bond. In the context of synthesizing Benzyl (B1604629) 2-(4-hydroxypiperidin-1-yl)acetate, this approach would typically involve the reaction of 4-hydroxypiperidine (B117109) as the nucleophile with an acrylate (B77674) derivative, such as benzyl acrylate.

The reaction's efficiency is often influenced by the choice of catalyst and solvent. While the reaction can proceed without a catalyst, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used in catalytic amounts to enhance the reaction rate. researchgate.net Studies on analogous reactions have shown that solvent choice significantly impacts reaction times and yields. For instance, the use of protic, polar solvents like a methanol/water mixture has been observed to accelerate the rate of aza-Michael additions compared to aprotic solvents. nih.gov This rate enhancement in the presence of water is a noted phenomenon in Michael addition reactions. nih.gov Solvent-free conditions, often coupled with microwave irradiation or conventional heating, also provide an environmentally benign and efficient alternative. researchgate.net

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Solvent | Yield | Reference |

| Benzylamine (B48309) | Vinyl Sulfonamide | Reflux, 3 days | Acetonitrile (B52724) | 75% | nih.gov |

| Benzylamine | Vinyl Sulfonamide | 18 hours, rt | Methanol/Water (2:3) | 62% | nih.gov |

| Benzylamine | Methyl Acrylate | DBU (0.2 eq), 60°C | Solvent-free | Good to Excellent | researchgate.net |

| Hydrazides | Divinyl Sulfone (DVS) | Room Temperature | N/A | High | nih.gov |

Table 1: Comparison of Reaction Conditions in Aza-Michael Additions.

Reductive amination is a powerful and versatile method for constructing the piperidine skeleton from acyclic precursors. chim.it This process typically involves the reaction of an amine with a dicarbonyl compound to form imines or enamines, which are then reduced in situ to yield the saturated heterocyclic ring. A particularly effective strategy is the double reductive amination (DRA) of a diketone with a primary amine. chim.it

For the synthesis of an N-benzylated piperidine scaffold, a suitable 1,5-dicarbonyl compound would be reacted with benzylamine in the presence of a reducing agent. chim.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, which are selective for the iminium ion over the carbonyl groups. chim.it Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C), is another established method. ru.nl The stereochemical outcome of the cyclization can be a critical factor, especially when creating new stereocenters during the ring formation. chim.it This pathway offers a foundational approach to building the core ring structure, which can then be further functionalized. ru.nl

Esterification Protocols for Acetate (B1210297) Moiety Introduction

Once the 2-(4-hydroxypiperidin-1-yl)acetic acid intermediate is formed or a suitable precursor is available, the final step is the introduction of the benzyl group via esterification. This can be achieved through classical condensation reactions or by nucleophilic substitution pathways.

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. In this case, 2-(4-hydroxypiperidin-1-yl)acetic acid would be reacted with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to protonate the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. vedantu.com

To drive the equilibrium towards the product, water, which is formed as a byproduct, is usually removed from the reaction mixture. The use of solid acid catalysts, such as zeolites or sulfated metal oxides, offers advantages in terms of reusability, reduced corrosiveness, and easier product separation. nih.govresearchgate.netanalis.com.my The reaction parameters, including the molar ratio of alcohol to acid, catalyst loading, and temperature, are optimized to maximize conversion and selectivity towards the desired benzyl ester. nih.govanalis.com.my

| Alcohol | Carboxylic Acid | Catalyst | Temperature | Conversion/Yield | Reference |

| Benzyl Alcohol | Acetic Acid | PAFR 1a (0.7 mol%) | 50 °C | 96% GC Yield | researchgate.net |

| Benzyl Alcohol | Acetic Acid | Zeolite HX (5% wt) | 110 °C | ~58% Conversion | analis.com.my |

| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 (9% w/w) | 60 °C | 98.9% Selectivity | nih.gov |

Table 2: Catalysts and Conditions for the Esterification of Benzyl Alcohol.

An alternative and highly effective route to the benzyl ester is through a nucleophilic substitution reaction. This pathway typically involves the N-alkylation of 4-hydroxypiperidine with a benzyl haloacetate, such as benzyl 2-bromoacetate. This reaction proceeds via an Sₙ2 mechanism, where the secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon bearing the halogen and displacing the halide ion. mdpi.com

The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. mdpi.commdpi.com Aprotic polar solvents like 1,2-dimethoxyethane (B42094) (DME), acetonitrile, or toluene (B28343) are commonly used to facilitate the reaction. mdpi.commdpi.com The reactivity in this Sₙ2 process is influenced by the stability of the transition state and the nature of the leaving group, with bromides and iodides being more reactive than chlorides. stackexchange.comkhanacademy.org

Multi-Step Convergent Synthetic Routes

Construction of the Piperidine Core

The piperidine moiety is a common structural motif in a vast number of bioactive compounds and marketed drugs. kcl.ac.uk Its synthesis is a well-established area of organic chemistry. For the specific case of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, the most direct approach involves utilizing a pre-existing piperidine derivative. However, the fundamental construction of the N-heterocycle can be achieved through various methods.

One prominent strategy is the use of a double aza-Michael addition reaction. kcl.ac.uk This method involves the cyclization of a primary amine with a divinyl ketone, which can be generated in-situ, to form an N-substituted 4-piperidone (B1582916). kcl.ac.uk These 4-piperidone intermediates are versatile precursors for a wide range of 4-substituted piperidines. kcl.ac.ukresearchgate.net

Table 1: Selected Methods for Piperidine Ring Synthesis

| Method | Precursors | Intermediate | Reference |

|---|---|---|---|

| Double Aza-Michael Addition | Primary amine, Divinyl ketone | N-substituted 4-piperidone | kcl.ac.uk |

While these methods are effective for creating the basic piperidine skeleton, the synthesis of this compound typically commences with a commercially available and more direct precursor, 4-hydroxypiperidine, which already contains the required core structure and hydroxyl group.

Introduction of the Hydroxyl Functionality

The hydroxyl group at the C-4 position of the piperidine ring is a key functional feature of the target molecule. There are two primary strategies for its introduction:

Reduction of a Ketone Precursor: An alternative route involves the reduction of a 4-oxo group on a piperidine ring. For instance, a precursor such as Benzyl 2-(4-oxopiperidin-1-yl)acetate could be synthesized first. uni.lu The ketone at the C-4 position can then be reduced to the corresponding secondary alcohol using standard reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method allows for the introduction of the hydroxyl group at a later stage in the synthesis.

Attachment of the Benzyl Acetate Side Chain

The final key step in the synthesis is the attachment of the benzyl acetate group to the nitrogen atom of the 4-hydroxypiperidine ring. This is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation.

The reaction involves treating 4-hydroxypiperidine with a suitable electrophile, such as benzyl 2-bromoacetate or benzyl 2-chloroacetate. The nitrogen atom of the piperidine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct that is formed. mdpi.com

A typical reaction scheme is as follows:

Nucleophile: 4-hydroxypiperidine

Electrophile: Benzyl 2-bromoacetate

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

Solvent: A polar aprotic solvent such as 1,2-dimethoxyethane, dimethylformamide (DMF), or acetonitrile. mdpi.com

The reaction mixture is stirred, often at room temperature, until completion. mdpi.com This N-alkylation step directly yields the target compound, this compound.

Catalytic Approaches and Reaction Optimization

Optimizing the synthesis of this compound, particularly the N-alkylation step, is crucial for achieving high yields and purity. Several reaction parameters can be adjusted.

Choice of Base: A variety of bases can be employed to scavenge the acid produced during the alkylation. Inorganic bases like potassium carbonate are effective and easily removed by filtration. Organic bases such as triethylamine are also commonly used and are soluble in the reaction medium. mdpi.com The choice of base can influence reaction rates and side-product formation.

Solvent Selection: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. Polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively dissolve the reactants without interfering with the reaction. unisi.it

Temperature Control: Most N-alkylation reactions of this type proceed efficiently at room temperature. mdpi.com However, gentle heating may be applied to increase the reaction rate if it is sluggish, though this also carries the risk of promoting side reactions.

Catalysts: While the N-alkylation itself does not typically require a catalyst beyond a base, phase-transfer catalysts (PTCs) like 18-crown-6 (B118740) can be beneficial, especially in heterogeneous reaction mixtures (e.g., with an inorganic base in a less polar solvent). researchgate.net PTCs facilitate the transfer of the anionic nucleophile into the organic phase, accelerating the reaction. For the synthesis of the benzyl acetate reagent itself, a wide range of catalysts are employed, including strong acids like H₂SO₄, solid superacids, and enzymes such as lipases for transesterification reactions. researchgate.netscispace.commdpi.com

Table 2: Optimization Parameters for N-Alkylation

| Parameter | Options | Considerations | References |

|---|---|---|---|

| Base | K₂CO₃, Na₂CO₃, Triethylamine | Strength, solubility, ease of removal | mdpi.comunisi.it |

| Solvent | DMF, Acetonitrile, DME, THF | Polarity, boiling point, reactant solubility | mdpi.comunisi.it |

| Temperature | 0°C to Reflux | Reaction rate vs. side-product formation | researchgate.net |

| Catalyst | Phase-Transfer Catalysts (e.g., 18-crown-6) | Can improve rate in heterogeneous systems | researchgate.net |

Post-Synthetic Purification and Isolation Techniques

After the synthesis is complete, a systematic purification process is required to isolate this compound in high purity. The typical workflow involves a combination of extraction, chromatography, and crystallization. mdpi.com

Initial Work-up: The reaction is first quenched, often by adding water. The crude product is then extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. mdpi.com The combined organic extracts are washed with water and brine to remove inorganic salts and water-soluble impurities.

Drying and Concentration: The organic solution is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. mdpi.com The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. mdpi.com

Chromatography: Flash column chromatography is a standard and highly effective method for purifying the crude product. A silica (B1680970) gel stationary phase is typically used, with an eluent system composed of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). mdpi.com The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Crystallization/Recrystallization: For solid compounds, recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. mdpi.com A solvent system such as dichloromethane-hexane is often effective. mdpi.com

Table 3: Common Purification and Isolation Techniques

| Technique | Purpose | Typical Reagents/Materials | References |

|---|---|---|---|

| Liquid-Liquid Extraction | Isolate product from aqueous phase | Dichloromethane, Ethyl Acetate, Water, Brine | mdpi.com |

| Drying | Remove residual water from organic solution | Anhydrous Na₂SO₄ or MgSO₄ | mdpi.com |

| Flash Chromatography | Separate product from impurities | Silica Gel, Hexane/Ethyl Acetate | mdpi.com |

| Recrystallization | Final purification of solid product | Dichloromethane/Hexane or other suitable solvents | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of Benzyl 2 4 Hydroxypiperidin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Benzyl (B1604629) 2-(4-hydroxypiperidin-1-yl)acetate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl group, the acetate (B1210297) methylene (B1212753) group, and the piperidine (B6355638) ring.

The aromatic protons of the benzyl group would typically appear in the downfield region of the spectrum. The methylene protons of the benzyl group, being adjacent to an oxygen atom, would also exhibit a characteristic chemical shift. The singlet for the acetate methylene protons would be located further upfield. The protons on the piperidine ring would show more complex splitting patterns due to their various chemical and magnetic environments, including signals for the protons adjacent to the nitrogen, the protons on the carbons bearing the hydroxyl group, and the remaining methylene protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in Benzyl 2-(4-hydroxypiperidin-1-yl)acetate would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carbonyl carbon of the ester group, which is typically found in the most downfield region. The aromatic carbons of the benzyl ring would appear in the aromatic region, with distinct signals for the substituted and unsubstituted carbons. The methylene carbon of the benzyl group and the acetate methylene carbon would also have characteristic chemical shifts. The carbon atoms of the piperidine ring would be observed in the aliphatic region of the spectrum, with the carbon bearing the hydroxyl group appearing at a lower field compared to the other piperidine carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to further confirm the structure, advanced two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the piperidine ring and the benzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the link between the acetate group and the piperidine nitrogen, and the connection between the benzyl group and the ester oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A broad absorption band would be anticipated in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1740 cm⁻¹ would indicate the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other groups would be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ester bond, leading to the formation of a benzyl cation or a tropylium (B1234903) ion, which is often a prominent peak. Other fragments could arise from the loss of the hydroxyl group from the piperidine ring or fragmentation of the piperidine ring itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement for this compound would be compared to the calculated theoretical mass for its molecular formula, C₁₄H₁₉NO₃, to confirm its elemental composition with a high degree of confidence.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Precise X-ray crystallographic data for this compound is not publicly available in the searched crystallographic databases. Structural elucidation of chemical compounds through single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal, including intermolecular interactions such as hydrogen bonding.

For a molecule like this compound, X-ray crystallography would be expected to provide key structural parameters. The data would be presented in a standardized format, typically including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉NO₃ |

| Formula Weight | 249.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data was found in the public domain for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule.

While a specific experimental UV-Vis spectrum for this compound was not found in the reviewed literature, the expected absorption characteristics can be inferred from the benzyl acetate chromophore. Benzyl acetate typically exhibits an excitation peak at approximately 258 nm.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Benzyl group | π → π* | ~258 | Value |

Note: The λmax value is based on the related compound benzyl acetate. The molar absorptivity value would need to be determined experimentally.

The study of electronic transitions through UV-Vis spectroscopy is crucial for understanding the electronic properties of the molecule and can be used for quantitative analysis.

Computational and Theoretical Studies of Benzyl 2 4 Hydroxypiperidin 1 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For Benzyl (B1604629) 2-(4-hydroxypiperidin-1-yl)acetate, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), provide a detailed understanding of its fundamental properties. iucr.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, this involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The piperidine (B6355638) ring, a core component of the molecule, typically adopts a chair conformation to minimize steric strain. nih.gov The substituents on the piperidine ring—the hydroxyl group at the C4 position and the benzyl acetate (B1210297) group at the N1 position—can exist in either axial or equatorial positions. In related 4-substituted piperidines, the equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions. nih.gov For the 4-hydroxyl group, both axial and equatorial conformations can exist, with the equatorial form often being slightly more stable. nih.govrsc.org The large benzyl 2-yl-acetate group attached to the nitrogen is expected to strongly prefer an equatorial position to minimize steric hindrance. Computational studies on N-substituted piperidines confirm that bulky N-substituents typically occupy the equatorial position. nih.gov

The optimized geometry would therefore likely feature the piperidine ring in a stable chair conformation with the 4-hydroxyl group in an equatorial orientation, which is generally the more stable position for polar substituents in the absence of specific intramolecular interactions. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT studies of analogous structures like N-acetylpiperidine and benzyl acetate derivatives. iucr.orgresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperidine) | ~1.46 Å |

| C-O (hydroxyl) | ~1.43 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle | C-N-C (piperidine) | ~112° |

| N-C-C=O | ~110° | |

| C-O-C (ester) | ~117° | |

| Dihedral Angle | C-C-N-C | ~ -55° (Chair) |

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data.

For this compound, key vibrational modes can be assigned to its distinct functional groups. The C-H stretching vibrations of the aromatic benzyl group are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the piperidine ring would appear between 3000-2850 cm⁻¹. jetir.orgtheaic.org The prominent C=O stretching vibration of the ester group is a strong indicator and typically appears in the 1750-1735 cm⁻¹ range. chem-soc.si Other significant vibrations include the O-H stretch of the hydroxyl group (a broad band around 3400-3200 cm⁻¹), C-O stretching of the ester and hydroxyl groups (1300-1000 cm⁻¹), and various bending and rocking motions of the piperidine and benzyl rings. theaic.orgcore.ac.uk

Table 2: Predicted Vibrational Frequencies and Assignments Note: Based on data from similar compounds like benzyl acetate and piperidine derivatives. jetir.orgchem-soc.sicore.ac.uk

| Frequency (cm⁻¹) | Assignment | Functional Group |

| ~3350 | O-H stretch | Hydroxyl |

| ~3060 | C-H stretch (aromatic) | Benzyl Ring |

| ~2940 | C-H stretch (aliphatic) | Piperidine Ring |

| ~1740 | C=O stretch | Ester |

| ~1450 | CH₂ scissoring | Piperidine/Benzyl |

| ~1230 | C-O stretch | Ester |

| ~1100 | C-N stretch | Piperidine |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. iucr.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl ring and the oxygen atoms of the ester and hydroxyl groups, due to the presence of lone pairs and π-electrons. nih.gov The LUMO, conversely, is likely to be distributed over the π-system of the benzyl ring and the carbonyl group of the ester, which are the primary electron-accepting sites. iucr.orgnih.gov The energy gap for similar N-substituted piperidine derivatives has been calculated to be in the range of 3-5 eV, suggesting significant stability. iucr.orgnih.gov

Table 3: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations of comparable molecules. iucr.orgnih.gov

| Parameter | Predicted Energy (eV) |

| E (HOMO) | -5.2 to -6.5 |

| E (LUMO) | -0.5 to -2.0 |

| Energy Gap (ΔE) | ~4.7 to ~4.5 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.orgsparkle.pro.br This is useful for predicting how the molecule will interact with other chemical species, including biological receptors.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic attack and hydrogen bond acceptance. researchgate.net The regions around the hydrogen atoms, particularly the hydroxyl hydrogen, would exhibit a positive potential (colored blue), identifying them as sites for nucleophilic attack and hydrogen bond donation. The aromatic ring will show a region of negative potential above and below the plane of the ring due to the π-electron cloud. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis would reveal key stabilizing interactions. A significant interaction would be the delocalization of the lone pair electrons from the ester oxygen atom into the antibonding π* orbital of the adjacent carbonyl group (n → π), which is characteristic of the ester resonance. researchgate.net Additionally, interactions between the lone pair on the piperidine nitrogen and the antibonding orbitals of adjacent C-C or C-H bonds (n → σ) contribute to the stability of the ring conformation. These hyperconjugative interactions are quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Given its structural features, including a piperidine core, a hydroxyl group, and an aromatic benzyl ester moiety, this compound could potentially interact with a variety of biological targets. Piperidine derivatives are known to bind to targets such as acetylcholinesterase (AChE), dopamine (B1211576) receptors, and viral proteases. nih.govnih.govresearchgate.net

Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like binding energy and intermolecular interactions. Key interactions for this molecule would likely include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, potentially forming crucial interactions with polar residues in a receptor's active site. pharmaceuticaljournal.net The ester carbonyl oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

Van der Waals Interactions: The aliphatic piperidine ring can form favorable van der Waals contacts within hydrophobic pockets of the receptor.

Table 4: Potential Ligand-Target Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

| Hydrogen Bond (Donor) | 4-hydroxyl group (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | 4-hydroxyl group (-OH), Ester carbonyl (C=O) | Ser, Thr, His, Lys, Arg |

| π-π Stacking | Benzyl ring | Phe, Tyr, Trp |

| Hydrophobic | Benzyl ring, Piperidine ring | Ala, Val, Leu, Ile, Met |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

No published studies detailing molecular dynamics simulations specifically for this compound were found. Such simulations would typically provide insights into the conformational flexibility, stability of different structural arrangements, and the compound's behavior in various solvent environments over time.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

There is no available research that has applied Hirshfeld surface analysis or similar techniques to investigate the intermolecular interactions of this compound in the solid state. This type of analysis is crucial for understanding the nature and quantitative contribution of different non-covalent contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing of a molecule.

Quantum Chemical Descriptors and Reactivity Predictions

A search for studies on the quantum chemical descriptors of this compound yielded no specific results. The calculation of descriptors like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and various reactivity indices through methods such as Density Functional Theory (DFT) is essential for predicting the chemical reactivity and kinetic stability of a molecule. Without dedicated computational studies, these parameters remain undetermined for this compound.

Chemical Reactivity and Derivatization Strategies of Benzyl 2 4 Hydroxypiperidin 1 Yl Acetate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the piperidine (B6355638) ring is a primary site for functionalization, enabling the introduction of diverse substituents through several key reactions.

Esterification and Etherification

The hydroxyl group of Benzyl (B1604629) 2-(4-hydroxypiperidin-1-yl)acetate can be readily converted into esters or ethers to introduce a variety of functional groups, which can alter the molecule's steric and electronic properties.

Esterification is commonly achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. This reaction can also be accomplished using a carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). These reactions lead to the formation of a new ester linkage at the 4-position of the piperidine ring.

Etherification , on the other hand, typically proceeds via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide or sulfonate to form the corresponding ether.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Chloride, Base | 4-Acyloxy derivative |

| Esterification | Carboxylic Anhydride, Base | 4-Acyloxy derivative |

| Esterification | Carboxylic Acid, DCC | 4-Acyloxy derivative |

| Etherification | Alkyl Halide, Strong Base | 4-Alkoxy derivative |

Oxidation Reactions

The secondary alcohol of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate can be oxidized to the corresponding ketone, benzyl 2-(4-oxopiperidin-1-yl)acetate. This transformation is a common strategy in the synthesis of piperidine-based compounds, as the resulting ketone provides a reactive handle for further modifications, such as reductive amination or the formation of enamines. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction conditions.

Common methods for this oxidation include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). Milder, more modern reagents such as the Dess-Martin periodinane are also effective and avoid the use of heavy metals.

| Oxidation Method | Key Reagents |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine |

| PCC Oxidation | Pyridinium Chlorochromate |

| Dess-Martin Oxidation | Dess-Martin Periodinane |

Reactions at the Piperidine Nitrogen

The tertiary amine within the piperidine ring is another key site for chemical modification, allowing for the introduction of substituents on the nitrogen atom or the formation of salts.

N-Alkylation and N-Acylation

While the piperidine nitrogen in the parent compound is already substituted, in related synthetic pathways involving a precursor with a secondary amine, N-alkylation and N-acylation are crucial steps. For this compound itself, further reaction at the nitrogen is less common unless it involves quaternization. However, if the synthesis starts from 4-hydroxypiperidine (B117109), the nitrogen is a key reactive site.

N-Alkylation would typically involve the reaction with an alkyl halide. N-Acylation , the introduction of an acyl group, is readily achieved by treatment with an acyl chloride or anhydride, often in the presence of a base.

Formation of Salts and Quaternary Ammonium (B1175870) Compounds

The basic nature of the tertiary amine allows it to readily form salts upon treatment with acids. This is often done to improve the compound's solubility in certain solvents or to aid in its purification through crystallization.

Furthermore, the piperidine nitrogen can undergo quaternization by reacting with an excess of an alkylating agent, such as an alkyl halide. This reaction results in the formation of a quaternary ammonium salt, which carries a permanent positive charge. This modification significantly alters the electronic properties and biological activity of the molecule.

| Reaction Type | Reagents | Product Type |

| Salt Formation | Acid (e.g., HCl, HBr) | Piperidinium Salt |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Modifications of the Benzyl Ester Moiety

The benzyl ester group is often used as a protecting group for the carboxylic acid functionality. Its removal is a common final step in many synthetic sequences to yield the free carboxylic acid, 2-(4-hydroxypiperidin-1-yl)acetic acid. This deprotection can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic Hydrogenation is a mild and efficient method for cleaving the benzyl ester. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. The byproducts of this reaction are the free carboxylic acid and toluene (B28343), which are generally easy to separate from the desired product.

Alternatively, the ester can be hydrolyzed under either acidic or basic conditions, although this method is often harsher and may not be compatible with other functional groups present in the molecule.

| Reaction Type | Key Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 2-(4-hydroxypiperidin-1-yl)acetic acid |

| Acid Hydrolysis | Strong Acid (e.g., HCl), Heat | 2-(4-hydroxypiperidin-1-yl)acetic acid |

| Base Hydrolysis | Strong Base (e.g., NaOH), Heat | 2-(4-hydroxypiperidin-1-yl)acetic acid salt |

Hydrolysis to the Corresponding Carboxylic Acid or Alcohol

The benzyl ester group of this compound is susceptible to cleavage under several conditions to yield the corresponding carboxylic acid, 2-(4-hydroxypiperidin-1-yl)acetic acid, or its constituent alcohols. The primary methods for this transformation are chemical hydrolysis (saponification) and catalytic hydrogenolysis (debenzylation).

Chemical Hydrolysis: Ester hydrolysis can be performed under acidic or basic conditions. pearson.com Basic hydrolysis, or saponification, involves treating the ester with an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, which results in the formation of the carboxylate salt. Subsequent acidification then yields the free carboxylic acid. Acid-catalyzed hydrolysis is also effective; benzyl esters, in particular, can hydrolyze rapidly under acidic conditions due to the formation of a resonance-stabilized benzyl carbocation intermediate. reddit.com The rate of hydrolysis can be influenced by both steric and electronic effects of the ester's constituent parts. pearson.com

Catalytic Hydrogenolysis: A widely used and often milder method for cleaving benzyl esters is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. nih.govresearchgate.net This process, commonly known as debenzylation, cleaves the benzylic C-O bond to afford the carboxylic acid and toluene as a byproduct. organic-chemistry.org This method is particularly advantageous when other functional groups in the molecule are sensitive to harsh acidic or basic conditions. The efficiency of hydrogenolysis can sometimes be enhanced by the addition of a small amount of acid, such as acetic acid. researchgate.net Another approach involves using nickel boride in methanol, which can chemoselectively cleave benzyl esters while leaving other ester types and benzyl ethers unaffected. organic-chemistry.org

| Method | Reagents | Products | Key Features | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH(aq) or LiOH(aq), followed by H₃O⁺ | 2-(4-hydroxypiperidin-1-yl)acetic acid + Benzyl alcohol | Forms a carboxylate salt intermediate. | pearson.com |

| Acidic Hydrolysis | H₃O⁺ (e.g., HCl(aq) or H₂SO₄(aq)) | 2-(4-hydroxypiperidin-1-yl)acetic acid + Benzyl alcohol | Proceeds via a stabilized benzyl carbocation. reddit.com | pearson.comreddit.com |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | 2-(4-hydroxypiperidin-1-yl)acetic acid + Toluene | Mild conditions, high chemoselectivity. | nih.govorganic-chemistry.org |

| Chemical Reduction | Nickel Boride (Ni₂B) in Methanol | 2-(4-hydroxypiperidin-1-yl)acetic acid | Chemoselective cleavage of the benzyl ester. organic-chemistry.org | organic-chemistry.org |

Transesterification Reactions

Transesterification is a process where the benzyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction provides a direct route to synthesize a variety of ester analogs from a common precursor. Transesterification can be catalyzed by acids, bases, or enzymes.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for transesterification due to its high selectivity and mild reaction conditions. researchgate.net For instance, lipases have been successfully used in the synthesis of benzyl acetate (B1210297) through the transesterification of benzyl alcohol with an acyl donor like vinyl acetate. mdpi.com The use of activated acyl donors such as vinyl acetate can make the reaction irreversible and lead to high yields, as the enol byproduct tautomerizes to acetaldehyde. researchgate.netmdpi.com Similar enzymatic strategies could be applied to this compound to generate a library of different esters by reacting it with various alcohols in the presence of a suitable lipase.

Conventional chemical methods, involving acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., sodium methoxide), can also be employed. The reaction equilibrium is typically driven towards the desired product by using a large excess of the new alcohol or by removing the benzyl alcohol as it is formed.

| Method | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Enzymatic Transesterification | Lipase (e.g., from Candida antarctica) + New Alcohol (R'-OH) | Mild, highly selective reaction conditions, often performed in organic solvents. | researchgate.netmdpi.com |

| Acid-Catalyzed Transesterification | H₂SO₄ or TsOH + Excess R'-OH | Equilibrium process driven by a large excess of the new alcohol. | organic-chemistry.org |

| Base-Catalyzed Transesterification | NaOR' or K₂CO₃ + R'-OH | Effective method, particularly when the incoming alcohol is not sterically hindered. | organic-chemistry.org |

Stereochemical Control and Derivatization for Enantiomeric/Diastereomeric Purity

The piperidine ring of this compound can be a source of stereoisomerism, especially upon substitution. The C-4 carbon is a prochiral center that becomes chiral if substitution at another position on the ring makes the two paths around the ring distinguishable. The development of methods to control the stereochemistry of piperidine derivatives is crucial for their application in medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Strategies to obtain enantiomerically or diastereomerically pure derivatives include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.

Asymmetric Synthesis: This approach aims to create a specific stereoisomer from the outset. For example, highly diastereoselective methods like the aza-Prins cyclization have been developed to synthesize cis-4-hydroxypiperidines with specific substitution patterns. rsc.org

Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. Kinetic resolution is one such technique, where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. whiterose.ac.ukacs.org For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system. acs.org Another common method is chiral chromatography, where enantiomers are separated on a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. nih.gov

| Strategy | Method | Description | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Diastereoselective Reactions (e.g., aza-Prins cyclization) | Constructs the chiral piperidine core with a specific, predetermined stereochemistry. rsc.org | rsc.org |

| Chiral Resolution | Kinetic Resolution | Separates enantiomers based on differential reaction rates with a chiral reagent or catalyst. whiterose.ac.ukacs.org | whiterose.ac.ukacs.org |

| Chiral HPLC | Physical separation of enantiomers using a chiral stationary phase. nih.gov | nih.gov |

Synthesis of Analogs and Derivatives with Structural Variations

The structure of this compound offers multiple points for modification to generate a wide array of analogs. These variations can be systematically introduced to probe structure-activity relationships.

The piperidine ring is a common scaffold in medicinal chemistry, and its modification can significantly impact a molecule's properties. Substituents can be introduced at various positions (C-2, C-3, C-4) to alter binding interactions and metabolic stability. For instance, synthetic routes have been established to produce 2-substituted and 2,4-disubstituted 4-hydroxypiperidines. rsc.orgwhiterose.ac.uk

Furthermore, introducing conformational constraints can reduce the flexibility of the piperidine ring, locking it into a specific conformation that may be more favorable for biological activity. A notable strategy for this is the creation of spirocyclic systems. For example, an analog of the DPP-4 inhibitor Alogliptin was synthesized featuring a spirocyclopropyl ring on the piperidine moiety. beilstein-journals.org This modification was achieved by constructing the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. beilstein-journals.org

| Modification Type | Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Substitution Pattern | Introduction of substituents at the C-2 position. | Aza-Michael cyclization of substituted divinyl ketones. kcl.ac.uk | whiterose.ac.ukkcl.ac.uk |

| Substitution Pattern | Diastereoselective synthesis of cis-2,4-disubstituted piperidines. | Aza-Prins cyclization of gem-disubstituted homoallylic amines. rsc.org | rsc.org |

| Conformational Constraint | Introduction of a spirocyclopropyl moiety at C-4. | Construction of the cyclopropyl ring followed by piperidine ring formation. beilstein-journals.org | beilstein-journals.org |

The benzyl group of the ester can be replaced with other substituted aryl or heteroaryl groups to modulate the compound's electronic properties, stability, and potential for aromatic interactions. The stability of the ester bond towards acid-catalyzed hydrolysis is particularly sensitive to the electronic nature of the substituents on the phenyl ring. thieme-connect.de Electron-donating groups, such as a 4-methoxy group, increase the acid lability of the benzyl ester by further stabilizing the carbocation intermediate. Conversely, electron-withdrawing groups like chloro or nitro groups decrease acid lability, making the ester more stable. thieme-connect.de

The synthesis of such analogs can be achieved by esterifying 2-(4-hydroxypiperidin-1-yl)acetic acid with the corresponding substituted benzyl alcohol or other aryl/heteroaryl methanols. Alternatively, direct C-H functionalization methods, such as palladium-catalyzed C-H acyloxylation of substituted toluenes with the carboxylic acid, provide an atom-economical route to these esters. organic-chemistry.org

| Substituted Benzyl Group | Electronic Effect | Effect on Acid-Catalyzed Hydrolysis Rate | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | Electron-Donating | Increased Rate (More Labile) | thieme-connect.de |

| Benzyl (unsubstituted) | Neutral | Baseline | thieme-connect.de |

| 4-Chlorobenzyl | Electron-Withdrawing | Decreased Rate (More Stable) | thieme-connect.de |

| 4-Nitrobenzyl | Strongly Electron-Withdrawing | Significantly Decreased Rate (Much More Stable) | thieme-connect.de |

These analogs can be synthesized by reacting 4-hydroxypiperidine with different haloalkyl esters. For example, reacting 4-hydroxypiperidine with benzyl 3-bromopropionate or benzyl 4-bromobutyrate, instead of benzyl 2-bromoacetate, would yield analogs with longer spacer chains. These modifications allow for a systematic exploration of the optimal linker length for a desired application.

| Analog Type | Structure of Linker | Synthetic Precursor | Reference |

|---|---|---|---|

| Acetate (Parent) | -CH₂-COO- | Benzyl 2-bromoacetate | rsc.org |

| Propionate Analog | -CH₂CH₂-COO- | Benzyl 3-bromopropionate | nih.gov |

| Butyrate Analog | -CH₂CH₂CH₂-COO- | Benzyl 4-bromobutyrate | nih.gov |

Applications of Benzyl 2 4 Hydroxypiperidin 1 Yl Acetate in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

The 4-hydroxypiperidine (B117109) moiety is a prevalent structural motif in a wide array of pharmacologically active compounds. Derivatives of 4-hydroxypiperidine serve as crucial intermediates in the synthesis of complex molecules, including potent analgesics with morphine-like activity. google.com The strategic placement of the hydroxyl group on the piperidine (B6355638) ring offers a convenient handle for further chemical transformations, allowing for the construction of intricate molecular architectures. The benzyl (B1604629) acetate (B1210297) group attached to the piperidine nitrogen can be readily modified or cleaved, providing a versatile point for diversification and the introduction of various functional groups. This adaptability makes Benzyl 2-(4-hydroxypiperidin-1-yl)acetate and its analogs valuable starting materials for the multi-step synthesis of novel drug candidates and other complex organic molecules.

Contribution to the Development of Novel Heterocyclic Scaffolds

The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, and its derivatives are integral to the structure of numerous approved drugs. nih.gov The 4-hydroxypiperidine framework, as present in this compound, is particularly significant for the development of novel heterocyclic systems. The hydroxyl group can be used as a reactive site for cyclization reactions, leading to the formation of fused or spirocyclic piperidine derivatives. nih.govnih.gov For instance, intramolecular cyclization strategies can be employed to construct more rigid and conformationally constrained scaffolds, which are often sought after in drug design to enhance binding affinity and selectivity for a specific biological target. The versatility of the 4-hydroxypiperidine core allows for its incorporation into a diverse range of heterocyclic structures, thereby expanding the chemical space available for drug discovery. nih.gov

Mechanistic Studies of Chemical Transformations

Piperidine and its derivatives are widely recognized for their role as organocatalysts in various chemical transformations. The basic nitrogen atom of the piperidine ring can act as a nucleophile or a Brønsted base, facilitating a range of reactions. For example, piperidine is a classic catalyst for the Knoevenagel condensation reaction, where it activates the carbonyl component through the formation of an iminium ion intermediate. acs.orgsemanticscholar.org Mechanistic studies of such reactions often employ piperidine derivatives to probe the influence of steric and electronic factors on the reaction pathway and efficiency. While direct mechanistic studies involving this compound are not extensively documented, its structural features make it a suitable candidate for investigating reaction mechanisms where the interplay of the basic nitrogen, the hydroxyl group, and the ester functionality could influence the catalytic cycle.

Structure-Activity Relationship (SAR) Investigations of Piperidine-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The piperidine scaffold is a common subject of SAR investigations due to its prevalence in bioactive molecules. nih.govnih.gov Modifications to the piperidine ring, such as the introduction of substituents, alteration of stereochemistry, and conformational restriction, can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The 4-hydroxypiperidine moiety in this compound is a key structural element in many SAR studies. For example, in the development of nociceptin (B549756) receptor ligands, the presence and orientation of the hydroxyl group on the piperidine ring are critical for high-affinity binding. nih.gov Similarly, in the design of Akt inhibitors, the substitution pattern on the piperidine ring, including at the 4-position, significantly affects both potency and safety profiles, such as reducing hERG blockage. nih.gov The benzyl group and the acetate linker also provide opportunities for systematic modifications to explore their contributions to biological activity.

Design and Synthesis of Molecular Probes for Biological Systems (focus on in vitro binding and enzyme interactions)

Molecular probes are essential tools for studying biological systems, enabling the visualization, quantification, and characterization of biological targets such as enzymes and receptors. The piperidine scaffold is frequently incorporated into the design of molecular probes due to its ability to interact with a variety of biological targets. This compound can serve as a precursor for the synthesis of such probes. For instance, the benzyl group can be replaced with a fluorophore or a radiolabel to facilitate detection, while the 4-hydroxypiperidine core can be modified to optimize binding to the target of interest. These probes are invaluable for in vitro binding assays and for studying enzyme-ligand interactions.

Enzyme Inhibition Studies (e.g., SHP2 protein, Cholesterol 24-Hydroxylase)

The 4-hydroxypiperidine moiety is a key structural feature in the design of inhibitors for various enzymes implicated in disease.

Cholesterol 24-Hydroxylase: Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a key role in cholesterol homeostasis. acs.org Inhibition of CH24H is a potential therapeutic strategy for certain neurological disorders. Soticlestat, a potent and selective CH24H inhibitor, contains a (4-benzyl-4-hydroxypiperidin-1-yl)methanone moiety. researchgate.net Structure-based drug design has revealed that the 4-hydroxy-4-benzylpiperidine group occupies a large hydrophobic cavity in the enzyme, with the hydroxyl group forming a key hydrogen bond. acs.orgacs.org This highlights the importance of the 4-hydroxypiperidine scaffold in achieving potent and selective inhibition of CH24H.

| Enzyme Target | Example Inhibitor with 4-Hydroxypiperidine Moiety | Key Structural Interaction |

| SHP2 protein | Allosteric Inhibitors | Hydrogen bonding of the 4-hydroxy group in the binding pocket. |

| Cholesterol 24-Hydroxylase (CH24H) | Soticlestat | The 4-hydroxy-4-benzylpiperidine group occupies a hydrophobic cavity, with the hydroxyl group forming a hydrogen bond. acs.orgresearchgate.netacs.org |

Receptor Binding Affinity Characterization (e.g., Kappa-Opioid Receptor, Muscarinic Receptor 4)

The piperidine scaffold is a common feature in ligands designed to target G-protein coupled receptors (GPCRs), including opioid and muscarinic receptors.

Kappa-Opioid Receptor: The kappa-opioid receptor (KOR) is a promising therapeutic target for the treatment of pain, addiction, and mood disorders. chemrxiv.org The development of selective KOR ligands is an active area of research. Many KOR ligands incorporate a piperidine or a spiro-piperidine scaffold. nih.gov The nitrogen atom of the piperidine ring is often crucial for interaction with the receptor, while substitutions on the ring, including at the 4-position, are used to modulate affinity and selectivity. The 4-hydroxypiperidine moiety can contribute to the binding affinity through hydrogen bonding interactions within the receptor's binding pocket.

Muscarinic Receptor 4: The muscarinic acetylcholine (B1216132) M4 receptor is a target for the treatment of neuropsychiatric disorders, including schizophrenia. nih.gov The development of selective M4 receptor modulators, particularly positive allosteric modulators (PAMs), is a key research focus. nih.gov Many M4 PAMs feature a piperidine core. The structural elements of this compound, such as the substituted piperidine ring, are relevant to the design of new M4 modulators, where fine-tuning of the substitution pattern is essential for achieving subtype selectivity and desired pharmacological activity.

| Receptor Target | Relevance of the 4-Hydroxypiperidine Scaffold |

| Kappa-Opioid Receptor (KOR) | The piperidine nitrogen is key for receptor interaction, and the 4-hydroxy group can enhance binding affinity through hydrogen bonds. |

| Muscarinic Receptor 4 (M4) | The substituted piperidine core is a common feature in M4 positive allosteric modulators, where substitutions are crucial for selectivity. nih.gov |

In Vitro Neuroprotective Effects of Related Compounds

The neuroprotective potential of piperidine derivatives is a subject of growing interest, particularly in the context of neurodegenerative diseases like ischemic stroke. thieme-connect.com Research has focused on designing and synthesizing novel piperidine-containing molecules that can mitigate neuronal damage.

In one such study, a series of piperidine urea (B33335) derivatives were designed to explore neuroprotective agents with high potency. thieme-connect.com The neuroprotective effects of these compounds were evaluated in human neuroblastoma (SH-SY5Y) cells subjected to L-glutamic acid-induced injury. thieme-connect.com Several of the synthesized compounds demonstrated potent neuroprotective activities. For instance, compound A10 not only showed a dose-dependent neuroprotective tendency but also exhibited slightly better protective activity than the control drug, Fenazinel, at concentrations of 0.1, 1, and 10 µmol/L. thieme-connect.com Another compound, A8 , which features a 3-pyridine substituent, also showed strong neuroprotective activity, particularly at lower concentrations. thieme-connect.com

Similarly, another investigation focused on novel cinnamamide-piperidine and piperazine (B1678402) derivatives. thieme-connect.comresearchgate.net The neuroprotective effects were assessed using a glutamate-induced neurotoxicity model in SH-SY5Y cells. Among the derivatives, compound 9d was identified as exhibiting potent in vitro neuroprotective activity, comparable to Fenazinel at the tested concentrations. thieme-connect.comresearchgate.net These studies underscore the potential of the piperidine scaffold as a basis for developing new neuroprotective agents. The mechanism of action is often linked to protecting neuronal cells from excitotoxicity and apoptosis induced by agents like glutamate (B1630785) or amyloid-beta peptides. thieme-connect.comnih.gov

Table 1: Neuroprotective Activity of Selected Piperidine Derivatives

| Compound | Cell Line | Insult | Key Finding |

|---|---|---|---|

| A10 | SH-SY5Y | L-glutamic acid | Exhibited slightly better protective activity than Fenazinel at 0.1, 1, and 10 µmol/L. thieme-connect.com |

| A8 | SH-SY5Y | L-glutamic acid | Demonstrated strong neuroprotective activity at low concentrations. thieme-connect.com |

| 9d | SH-SY5Y | Glutamate | Showed potent neuroprotective activity comparable to Fenazinel. thieme-connect.comresearchgate.net |

In Vitro Antimicrobial Activity Studies of Piperidine Derivatives

Piperidine derivatives are also widely recognized for their antimicrobial properties. biointerfaceresearch.comresearchgate.net The structural versatility of the piperidine ring allows for the synthesis of compounds with activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net

A study involving the synthesis of new piperidine derivatives combined with cinnamic acid esters evaluated their antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. biointerfaceresearch.comresearchgate.net In this research, two compounds, (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (B77674) (Compound 1 ) and (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl) acrylate (Compound 2 ), were tested. biointerfaceresearch.com

The results indicated that both piperidine derivatives were active against the tested bacterial strains. biointerfaceresearch.comresearchgate.net Notably, Compound 2 displayed excellent antibacterial activity, which was more potent than its analog, Compound 1 . biointerfaceresearch.com The activity of Compound 2 against Staphylococcus aureus was particularly significant, showing comparable efficacy to the standard antibiotic drug chloramphenicol. biointerfaceresearch.comresearchgate.net This enhanced activity was attributed to the decrease in the hydrocarbon chain length of the ester part of the molecule. biointerfaceresearch.com

Other studies have also confirmed the antimicrobial potential of N-benzyl piperidin-4-one derivatives and other related structures against various microbes, including Aspergillus niger and Escherichia coli. researchgate.netbiomedpharmajournal.org These findings highlight the importance of the piperidine nucleus as a promising scaffold for the development of new antimicrobial agents. biointerfaceresearch.comnih.gov

Table 2: In Vitro Antibacterial Activity of Piperidine Derivatives (Zone of Inhibition in mm)

| Compound | Gram-Positive (Staphylococcus aureus) | Gram-Negative (Escherichia coli) |

|---|---|---|

| Compound 1 | 12 | 10 |

| Compound 2 | 18 | 14 |

| Chloramphenicol (Standard) | 20 | 18 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of piperidine (B6355638) derivatives, including Benzyl (B1604629) 2-(4-hydroxypiperidin-1-yl)acetate, traditionally relies on methods that may involve hazardous solvents, harsh reaction conditions, or catalysts that are difficult to recycle. nih.gov Future research should prioritize the development of environmentally benign synthetic routes. unibo.it Green chemistry principles offer a framework for creating more sustainable processes. ajchem-a.com

Key areas for investigation include:

Water-based Synthesis: Exploring water as a solvent and catalyst, leveraging its ability to facilitate reactions through hydrogen bonding, presents a significant green alternative. ajchem-a.com

Solvent-Free Reactions: Microwave-assisted, solvent-free synthesis is another promising eco-friendly approach that can lead to high yields in shorter reaction times without the need for any catalyst. acgpubs.org

Recyclable Catalysts: The use of heterogeneous catalysts, such as nanomagnetite (Fe3O4) or reusable ruthenium catalysts, can simplify product purification and reduce waste by allowing for easy separation and reuse of the catalyst for multiple cycles without significant loss of activity. ajchem-a.comnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Potential Synthetic Approaches

| Feature | Conventional Approach | Proposed Green Approach | Potential Benefits |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Toluene (B28343), DMF) | Water, or solvent-free conditions | Reduced toxicity, cost, and environmental impact |

| Catalyst | Homogeneous acids/bases | Recyclable heterogeneous catalysts (e.g., Fe3O4), biocatalysts (e.g., lipases) | Simplified purification, catalyst reuse, milder conditions |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption |

| Byproducts | Stoichiometric waste from reagents | Minimal byproducts (high atom economy) | Reduced waste generation and disposal costs |

Advanced Characterization of Solid-State Forms and Polymorphism

The physical properties of a chemical compound, such as solubility, stability, and bioavailability, are critically influenced by its solid-state form. openpharmaceuticalsciencesjournal.com Pharmaceutical solids can exist in various crystalline forms (polymorphs) or as an amorphous solid, each with distinct physicochemical properties. openpharmaceuticalsciencesjournal.com A thorough characterization of the solid-state forms of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is essential for any future applications.

Future research should employ a suite of advanced analytical techniques to identify and characterize all possible solid-state forms. americanpharmaceuticalreview.com This is crucial to ensure that the most thermodynamically stable and suitable form is selected for development. openpharmaceuticalsciencesjournal.com

Key characterization techniques include:

Powder X-ray Diffraction (PXRD): To identify crystalline phases and determine the degree of crystallinity.

Differential Scanning Calorimetry (DSC): To determine melting points, and phase transitions, and to study polymorphism. openpharmaceuticalsciencesjournal.com

Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

Solid-State Nuclear Magnetic Resonance (SSNMR): To provide detailed information about the local molecular environment in the solid state, capable of distinguishing between different polymorphs. americanpharmaceuticalreview.com

Vibrational Spectroscopy (FTIR and Raman): To probe molecular vibrations that are sensitive to the crystalline environment and can differentiate between polymorphs. americanpharmaceuticalreview.comacs.org

Table 2: Advanced Solid-State Characterization Techniques

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, polymorphism | Identification and differentiation of potential crystalline polymorphs. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions | Screening for polymorphs and assessing their relative thermodynamic stability. |

| Solid-State NMR (SSNMR) | Short-range structural information, molecular conformation | Unambiguous identification of different solid-state forms and characterization of amorphous content. americanpharmaceuticalreview.com |

Deeper Exploration of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. amanote.com Applying these methods to the synthesis of this compound can yield insights that are difficult to obtain through experiments alone. Future research should leverage computational studies to elucidate the reaction pathways, identify key intermediates and transition states, and predict reactivity.

For instance, Density Functional Theory (DFT) calculations can be employed to model the N-alkylation of 4-hydroxypiperidine (B117109). acs.org Such studies can clarify the role of the solvent, the nature of the transition state, and the activation energy barriers, providing a theoretical basis for optimizing reaction conditions to improve yield and selectivity. acs.orgnih.gov This computational approach can also be extended to investigate other reactions involving the piperidine ring or its substituents. acs.org

Table 3: Application of Computational Chemistry

| Computational Method | Research Question | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What is the detailed mechanism of the N-alkylation step? | Elucidation of transition state structures, reaction energy profiles, and kinetic parameters. acs.org |

| Molecular Dynamics (MD) | How do solvent molecules influence the reaction pathway? | Understanding of solvent effects on reactant conformation and reaction energetics. |

Design of Targeted Libraries of Derivatives for Specific Molecular Interactions

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceuticals. nih.govencyclopedia.pub this compound can serve as a versatile starting point for the design and synthesis of targeted libraries of derivatives aimed at specific biological targets. clinmedkaz.org

Future research should focus on the rational design of new analogues by modifying key structural features of the parent compound. nih.gov These modifications can be guided by computational docking and molecular dynamics simulations to predict binding affinities and modes of interaction with target proteins. nih.govnih.gov For example, derivatives could be designed as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research. encyclopedia.pubnih.gov

Potential modifications include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) to modulate electronic properties and hydrophobic interactions.

Modification of the Acetate (B1210297) Linker: Altering the linker length or replacing the ester with an amide or other bioisosteres to change flexibility and hydrogen bonding capacity.

Functionalization of the Piperidine Hydroxyl Group: Esterification or etherification of the 4-hydroxy group to explore new binding interactions or improve pharmacokinetic properties.

Table 4: Strategy for Derivative Library Design

| Scaffold Position | Proposed Modification | Target Interaction to Explore | Potential Therapeutic Area |

|---|---|---|---|

| Benzyl Ring | Addition of electron-withdrawing/donating groups | Pi-pi stacking, hydrophobic interactions with enzyme active sites. encyclopedia.pub | Neurodegenerative diseases (e.g., AChE inhibition) |

| Acetate Linker | Replacement with amide or sulfonamide | Hydrogen bonding with receptor backbones | Pain management (e.g., opioid receptor modulation) tandfonline.com |

Investigation of Potential Applications in Catalysis or Materials Science

The unique structural features of this compound, namely the tertiary amine and the hydroxyl group, suggest potential applications beyond pharmaceuticals, in fields such as catalysis and materials science. ijnrd.org

Future research could explore its role as:

A Ligand in Homogeneous Catalysis: The nitrogen atom can coordinate to transition metals, making the compound a potential ligand for various catalytic transformations. The chiral center that could be introduced at the 4-position could also enable applications in asymmetric catalysis.

A Monomer for Functional Polymers: The hydroxyl group provides a reactive site for polymerization reactions, allowing for the creation of new polyesters or polyethers. The resulting polymers, incorporating the piperidine moiety, could have interesting properties for applications like drug delivery or as bioactive films. nih.gov

A Building Block for Supramolecular Assemblies: The potential for hydrogen bonding via the hydroxyl group and coordination via the nitrogen atom could be exploited to construct ordered supramolecular structures or metal-organic frameworks (MOFs).

Table 5: Potential Non-Pharmaceutical Applications

| Field | Proposed Role of the Compound | Potential Outcome |

|---|---|---|

| Catalysis | Bidentate (N, O) ligand for transition metals | New catalysts for reactions like cross-coupling, hydrogenation, or oxidation. |

| Materials Science | Monomer in polymerization reactions | Creation of functional polymers with tailored thermal, mechanical, or bioactive properties. nih.gov |

| Materials Science | Surface modification agent | Grafting onto surfaces to create bioactive or anti-fouling coatings. |

| Supramolecular Chemistry | Tecton or building block | Formation of novel hydrogels, liquid crystals, or porous materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-(4-hydroxypiperidin-1-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by acylation. For example, the hydroxypiperidine moiety can be alkylated using benzyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Optimization may include varying solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry of reactants. Monitoring progress via TLC or HPLC ensures intermediate purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the ester linkage and piperidine ring substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is effective. X-ray crystallography (using SHELXL or WinGX) can resolve stereochemistry if single crystals are obtained .

Q. What are the stability considerations for storing this compound?